(Rac)-Terreic acid
Descripción
IUPAC Nomenclature and Systematic Classification
Terreic acid is systematically named (1R,6S)-3-hydroxy-4-methyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione according to IUPAC guidelines. This nomenclature reflects its bicyclic framework, which combines a seven-membered oxabicyclo system with fused epoxy and quinone functionalities. The compound belongs to the class of epoxyquinone natural products and is classified under the broader category of fungal polyketides due to its biosynthetic origin from 6-methylsalicylic acid (6-MSA). Its molecular formula, C₇H₆O₄ , corresponds to a molecular weight of 154.12 g/mol .
Bicyclic Epoxyquinone Core Structure Analysis
The core structure of terreic acid features a bicyclo[4.1.0]heptene scaffold with an epoxy bridge between C5 and C6 (Fig. 1). The quinone moiety spans C2 and C5, while a hydroxyl group resides at C3 and a methyl group at C4. X-ray crystallographic studies of its complex with the bacterial enzyme MurA revealed that the epoxyquinone system adopts a planar conformation in the unbound state but undergoes slight distortion upon covalent binding to Cys115. The bicyclic system’s rigidity is critical for its biological activity, as it positions reactive groups optimally for interactions with target proteins.
| Key Structural Features | Description |
|---|---|
| Bicyclic framework | 7-oxabicyclo[4.1.0]hept-3-ene |
| Epoxy group | Bridging C5 and C6 |
| Quinone moiety | Oxidized cyclohexadienedione at C2 and C5 |
| Substituents | -OH at C3, -CH₃ at C4 |
Stereochemical Features and Chiral Centers
Terreic acid contains two chiral centers at C1 (R-configuration) and C6 (S-configuration), as confirmed by optical rotation data and X-ray diffraction. The absolute stereochemistry was resolved using advanced NMR techniques, including NOE correlations and J-based configuration analysis. The stereochemical arrangement dictates its biological specificity; for instance, the (1R,6S) configuration enables precise binding to the active site of Bruton’s tyrosine kinase (Btk). Enantiomeric forms of terreic acid are not observed in nature, suggesting strict stereochemical control during its biosynthesis in Aspergillus terreus.
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H and ¹³C NMR spectra of terreic acid provide detailed insights into its electronic environment (Table 1). The ¹H NMR spectrum (400 MHz, D₂O) shows a singlet at δ 2.12 ppm for the C4 methyl group and a deshielded proton at δ 6.28 ppm (C3-OH). The ¹³C NMR spectrum (125 MHz, D₂O) reveals key carbonyl signals at δ 185.3 ppm (C5) and δ 178.9 ppm (C2), characteristic of quinoid systems. The epoxy carbons (C5 and C6) resonate at δ 62.4 ppm and δ 59.8 ppm , respectively, consistent with their sp³ hybridization.
| NMR Signal (δ, ppm) | Assignment | Multiplicity |
|---|---|---|
| 2.12 | C4-CH₃ | Singlet |
| 6.28 | C3-OH | Broad singlet |
| 185.3 | C5 (quinone carbonyl) | - |
| 178.9 | C2 (quinone carbonyl) | - |
| 62.4 | C5 (epoxy) | - |
| 59.8 | C6 (epoxy) | - |
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) of terreic acid ([M+H]⁺ = 155.0342 ) reveals characteristic fragmentation pathways (Fig. 2). The primary fragment at m/z 137.0238 corresponds to the loss of a water molecule (–H₂O), while the ion at m/z 109.0284 arises from subsequent decarbonylation (–CO). A unique cleavage of the epoxy ring generates a fragment at m/z 81.0332 , indicative of a cyclopentenone intermediate. These patterns align with its bicyclic epoxyquinone architecture and aid in structural elucidation during metabolomic studies.
X-ray Crystallographic Data and Conformational Analysis
X-ray diffraction studies of terreic acid bound to MurA (PDB: 3KQA) resolved its conformation at 2.25 Å resolution . The crystal structure shows that the epoxyquinone core remains planar, while the C3 hydroxyl and C4 methyl groups adopt axial orientations relative to the bicyclic system. Upon covalent attachment to Cys115, the C5–O–C6 epoxy bond elongates from 1.43 Å to 1.47 Å , suggesting strain relief during adduct formation. Comparative analysis with fosfomycin-bound MurA highlights terreic acid’s unique ability to induce an open enzyme conformation , which facilitates substrate release.
| Crystallographic Parameter | Value |
|---|---|
| Space group | P4₃2₁2 |
| Unit cell dimensions | a = b = 115.3 Å, c = 277.4 Å |
| Resolution | 2.25 Å |
| R-factor | 0.198 |
| Covalent bond length (Cys115–C5) | 1.85 Å |
Propiedades
IUPAC Name |
(1R,6S)-3-hydroxy-4-methyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c1-2-3(8)5(10)7-6(11-7)4(2)9/h6-8H,1H3/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFNSNUJZOYXFC-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2C(C1=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)[C@H]2[C@@H](C1=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40879070 | |
| Record name | Terreic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40879070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121-40-4 | |
| Record name | (1R,6S)-3-Hydroxy-4-methyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Terreic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terreic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40879070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Oxabicyclo(4.1.0)hept-3-ene-2,5-dione, 3-hydroxy-4-methyl-, (1R)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | TERREIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XM2Y0DRJ7D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Mecanismo De Acción
Target of Action
Terreic acid selectively inhibits the catalytic activity of Bruton’s tyrosine kinase (Btk) . Btk significantly affects mast cell activation and B-cell development. It also targets bacterial enzymes MurA and GlmU .
Mode of Action
Terreic acid blocks the interaction between PKC and the pleckstrin homology domain of Btk . It inhibits the binding of GST-BtkPH to PKC in lysates of HMC-1 human mast cells. It also has an inhibitory effect on bacterial enzymes MurA and GlmU.
Biochemical Pathways
The biosynthesis of terreic acid involves several steps. The process begins with the formation of partially reduced polyketide 6-methylsalicylic acid by polyketide synthase AtX. This is followed by 3-methylcatechol synthesis by salicylate 1-monooxygenase AtA-mediated decarboxylative hydroxylation of 6-methylsalicylic acid. Cytochrome P450 monooxygenase AtE then hydroxylates 3-methylcatechol, producing 3-methyl-1,2,4-benzenetriol. AtD causes epoxidation and hydroxyl oxidation of 3-methyl-1,2,4-benzenetriol and produces a compound terremutin. The final step involves an oxidation reaction of a hydroxyl group by a glucose-methanol-choline oxidoreductase, AtC, which leads to the final product: terreic acid.
Análisis Bioquímico
Biochemical Properties
Terreic acid plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their function and activity. For instance, the biosynthesis of terreic acid involves several enzymes such as polyketide synthase AtX, salicylate 1-monooxygenase AtA, cytochrome P450 monooxygenase AtE, and glucose-methanol-choline oxidoreductase AtC. These enzymes catalyze a series of reactions that lead to the formation of terreic acid from simpler precursors.
Cellular Effects
Terreic acid has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, terreic acid has been found to selectively inhibit Bruton’s tyrosine kinase (BTK) catalytic activity, which significantly affects mast cell activation and B-cell development.
Molecular Mechanism
The molecular mechanism of terreic acid involves its interactions with biomolecules and its influence on gene expression. Terreic acid binds to the BTK pleckstrin homology domain (BTK-PH) and blocks the interaction between BTK-PH and PKC. This binding interaction inhibits the catalytic activity of BTK, thereby influencing the function of mast cells and B-cells.
Metabolic Pathways
Terreic acid is involved in several metabolic pathways. The enzymes involved in its biosynthesis, such as AtX, AtA, AtE, and AtC, are part of these pathways
Actividad Biológica
Terreic acid (TA), a secondary metabolite produced by the filamentous fungus Aspergillus terreus, has garnered attention due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of terreic acid, focusing on its mechanisms of action, biosynthesis, and implications for medicinal chemistry.
Chemical Structure and Properties
Terreic acid is classified as a quinone epoxide , which contributes to its unique reactivity and biological effects. Its molecular formula is with a molecular weight of 288.29 g/mol. The compound exhibits optical activity due to its asymmetric carbon atoms, making it an interesting subject for stereochemical studies .
Biosynthesis
The biosynthetic pathway of terreic acid involves multiple enzymatic steps originating from 6-methylsalicylic acid (6-MSA). Key enzymes involved in this pathway include:
- AtX : A polyketide synthase responsible for the initial formation of 6-MSA.
- AtA : A salicylate monooxygenase that catalyzes the hydroxylation of 6-MSA.
- AtE : A cytochrome P450 monooxygenase that further modifies intermediates leading to terreic acid .
Recent studies utilizing heterologous expression systems have elucidated the individual steps in the biosynthesis of terreic acid, allowing for a better understanding of its production and potential for industrial synthesis .
Antibacterial Activity
Terreic acid has been identified as a potent antibacterial agent. It acts as a covalent inhibitor of the bacterial cell wall biosynthetic enzyme MurA, which is crucial for the survival of various pathogenic bacteria such as Escherichia coli and Enterobacter cloacae. The mechanism involves covalent modification of the active site cysteine residue (Cys115) in MurA, leading to irreversible inhibition .
- Inhibition Potency : Terreic acid shows approximately 50-fold lower potency compared to fosfomycin, another known MurA inhibitor, but its unique mechanism offers insights into the design of new antibacterial agents .
Antifungal Activity
In addition to its antibacterial properties, terreic acid exhibits antifungal activity against various fungal pathogens. Studies have shown that it can inhibit the growth of fungi by disrupting cellular processes, although the specific mechanisms remain under investigation .
Implications in Cancer Therapy
Terreic acid selectively inhibits Bruton’s tyrosine kinase (Btk), a critical enzyme involved in B-cell receptor signaling and mast cell activation. This inhibition suggests potential applications in treating B-cell malignancies. The compound's ability to modulate Btk activity positions it as a candidate for further development as an anticancer therapeutic .
Case Studies and Research Findings
Several studies have highlighted the biological significance of terreic acid:
- Diabetogenic Effects : In animal models, terreic acid has been reported to influence blood glucose levels and insulin secretion, indicating its potential role in metabolic disorders .
- Antimicrobial Spectrum : Research has demonstrated that terreic acid exhibits activity against both Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antimicrobial properties .
- Biosynthetic Gene Clusters : Genetic studies have mapped out the gene clusters responsible for terreic acid production in A. terreus, facilitating genetic engineering approaches aimed at enhancing yield and discovering novel derivatives with improved bioactivity .
Summary Table of Biological Activities
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Fosfomycin
Fosfomycin, a phosphonic acid epoxide produced by Streptomyces spp., is the only clinically approved MurA inhibitor. Key comparisons with terreic acid include:
Fosfomycin’s superior potency stems from its complementary interactions with MurA’s charged PEP-binding site, whereas terreic acid lacks such affinity, leading to weaker target retention .
Terremutin
Terremutin, a precursor to terreic acid, is produced by Aspergillus terreus and Neofusicoccum parvum. Unlike terreic acid, terremutin lacks the epoxide group and exhibits reduced antibiotic activity. Key differences:
N.
Cnicin and Tuliposides
These natural products also inhibit MurA but through non-covalent mechanisms:
- Cnicin : A sesquiterpene lactone that forms a UNAG-cnicin adduct, blocking MurA’s active site without covalent modification .
- Tuliposides : Glycosylated esters with indirect MurA inhibition proposed .
| Parameter | Terreic Acid | Cnicin |
|---|---|---|
| Inhibition Type | Covalent | Non-covalent (substrate adduct) |
| Specificity | Low (multiple targets suspected) | Moderate (MurA-specific) |
Ibrutinib
A BTK inhibitor compared to terreic acid in neuroimmune studies:
Research Implications and Challenges
However, its nonspecific reactivity and low bioavailability limit therapeutic utility . Structural insights from fosfomycin’s closed MurA complex could guide the design of terreic acid derivatives with enhanced specificity . Additionally, the absence of terreic acid in N. parvum highlights the role of horizontal gene transfer in fungal secondary metabolism .
Q & A
Q. What is the molecular mechanism of Terreic Acid's antibacterial activity, and how does it compare to fosfomycin?
Terreic Acid covalently inhibits MurA, a bacterial cell wall biosynthesis enzyme, by modifying the thiol group of Cys115 in the presence of substrate UNAG (kinact = 130 M⁻¹s⁻¹) . Structural studies reveal that its quinone ring forms a covalent adduct distinct from fosfomycin's modification, resulting in ~50-fold lower potency despite similar inactivation mechanisms . For experimental validation, kinetic assays with purified MurA and substrate UNAG are critical to quantify inactivation rates .
Table 1: Comparison of Terreic Acid and Fosfomycin
| Parameter | Terreic Acid | Fosfomycin |
|---|---|---|
| Target Residue | Cys115 | Cys115 |
| kinact (M⁻¹s⁻¹) | 130 | 6,000 |
| Structural Consequence | Distinct active-site distortion | Stabilized covalent adduct |
| Reference |
Q. What biosynthetic pathways produce Terreic Acid in fungal species, and what precursors are involved?
Terreic Acid biosynthesis in Aspergillus spp. involves 6-methylsalicylic acid (6-MSA) as a precursor. However, isotope-labeling experiments (e.g., ¹³C₈-6-MSA) show no incorporation into Terreic Acid, suggesting compartmentalization or enzymatic specificity barriers . Analytical methods like LC-MS with extracted ion chromatograms (EIC ±0.02 Da) are essential to detect labeled intermediates (e.g., (2Z,4E)-2-methyl-2,4-hexadienedioic acid, a shunt product with 76% labeling in A. floccosus) .
Q. What safety protocols are required for handling Terreic Acid in laboratory settings?
Terreic Acid is classified under GHS as harmful if swallowed or via skin contact (H302+H312). Mandatory precautions include:
- Use of gloves, lab coats, and eye protection (P280) .
- Immediate decontamination of exposed skin with water (P302+P352) .
- Storage in sealed containers away from oxidizers and acids to prevent reactive degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in Terreic Acid's precursor utilization during biosynthesis studies?
Despite 6-MSA being a known precursor, isotopic labeling failed to detect incorporation into Terreic Acid . Proposed solutions:
- Compartmentalization hypothesis : Use bioinformatics tools (e.g., TargetP 1.1, MultiLoc2) to predict subcellular localization of biosynthetic enzymes .
- Enzymatic specificity : Conduct in vitro assays with purified enzymes to test substrate promiscuity .
- Degradation analysis : Monitor 6-MSA stability in fungal cultures via LC-MS to rule out catabolic pathways .
Q. What experimental design considerations are critical for crystallizing Terreic Acid-enzyme complexes?
Key parameters for MurA-Terreic Acid co-crystallization:
Q. How should researchers validate Terreic Acid's identity and purity in novel fungal isolates?
Follow guidelines from Beilstein Journal of Organic Chemistry :
- Chromatography : HPLC with UV detection (λ = 280 nm) and comparison to reference standards .
- Spectroscopy : NMR (¹H, ¹³C) for structural confirmation; HRMS for molecular formula verification .
- Purity criteria : ≥95% by area normalization in analytical LC-MS .
Q. What challenges arise when comparing Terreic Acid's efficacy to other covalent inhibitors in in vitro assays?
- Non-covalent interactions : Terreic Acid's lower potency vs. fosfomycin highlights the role of pre-binding affinity. Surface plasmon resonance (SPR) can measure binding kinetics (KD) pre-inactivation .
- Enzyme source variability : Use orthologs (e.g., E. cloacae vs. E. coli MurA) to assess target conservation .
Q. What strategies can elucidate non-covalent interactions critical to Terreic Acid's inhibitory mechanism?
Q. Methodological Notes
- Data Reproducibility : Adhere to Reviews in Analytical Chemistry standards: document LC-MS parameters (column type, gradient), crystallography statistics (Rwork/Rfree), and kinetic assay conditions .
- Contradiction Analysis : For unexpected results (e.g., precursor non-incorporation), systematically test alternative hypotheses using orthogonal methods (e.g., genetic knockout vs. isotopic tracing) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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